molecular formula C6H18NO15P3 B3093598 azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate CAS No. 1246355-67-8

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Cat. No.: B3093598
CAS No.: 1246355-67-8
M. Wt: 437.13 g/mol
InChI Key: PPYVEVMSZNJVQC-UHFFFAOYSA-N
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Description

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a phosphorylated cyclohexitol derivative with a complex stereochemical arrangement. Its molecular structure comprises a cyclohexane ring substituted with three hydroxyl groups (at positions 2, 4, 6), two phosphonooxy groups (positions 3, 5), and a dihydrogen phosphate ester. The compound exists as an ammonium (azane) salt, enhancing its solubility and stability in aqueous environments .

Properties

IUPAC Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYVEVMSZNJVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NO15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves the phosphorylation of a cyclohexane derivative. The process includes the introduction of phosphate groups to the cyclohexane ring under controlled conditions. The reaction is usually carried out in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in an organic solvent like dichloromethane (CH2Cl2). The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate groups can bind to proteins and enzymes, modulating their activity. This binding can influence various cellular processes such as signal transduction, energy metabolism, and gene expression .

Comparison with Similar Compounds

Key structural features :

  • Cyclohexane backbone with defined stereochemistry (positions 2,4,6-hydroxy; 3,5-phosphonooxy).
  • Ammonium counterion (azane) balancing the phosphate groups.
  • Molecular formula: C₆H₁₅O₁₅P₃·NH₃ (approximated based on related compounds in ).

This compound is structurally analogous to inositol phosphates, particularly myo-inositol derivatives, which are critical in cellular signaling and metabolic regulation .

Structural Analogues

Inositol 1,4,5-Trisphosphate (IP3)
  • Structure: myo-Inositol with phosphate groups at positions 1, 4, and 5 .
  • Function : Key secondary messenger in calcium signaling pathways .
  • Key Differences :
    • Phosphate positions: IP3 lacks phosphorylation at positions 2, 3, and 4.
    • Counterion: IP3 is often sodium or ammonium salts (e.g., sodium salt in ), while the target compound includes azane (NH₃) .
(1R,2S,3R,4S,5R,6R)-3,5,6-Trihydroxycyclohexane-1,2,4-triyl Tris[dihydrogen (phosphate)]
  • Structure : Cyclohexane with tris-phosphate groups at positions 1, 2, and 4 .
  • Key Differences: Lower phosphorylation (3 vs. 5 phosphate groups in the target compound). No ammonium counterion; neutral charge in free acid form .
D-myo-Inositol-1,3,4,6-Tetrakis(phosphate) Ammonium Salt
  • Structure: Tetrakis-phosphate myo-inositol derivative with ammonium counterion .
  • Key Differences: Phosphate count: 4 vs. 5 (target compound includes dihydrogen phosphate ester). Stereochemistry: Distinct hydroxyl and phosphate arrangements (e.g., 1,3,4,6-phosphorylation in vs. 2,4,6-hydroxy/3,5-phosphonooxy in the target) .

Physicochemical Properties

Property Target Compound IP3 () Tetrakis-phosphate ()
Molecular Weight ~420 g/mol (estimated) 420.09 g/mol (sodium salt) 517.10 g/mol
Phosphate Groups 2 phosphonooxy + 1 dihydrogen phosphate 3 phosphates 4 phosphates
Solubility High (ammonium salt) Moderate (sodium salt) High (ammonium salt)
Biological Role Underexplored; potential signaling Calcium release Metabolic regulation

Biological Activity

Azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate (CAS Number: 1246355-67-8) is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential applications in scientific research and medicine.

Overview of the Compound

  • Molecular Formula : C6H18NO15P3
  • Molecular Weight : 437.13 g/mol
  • IUPAC Name : azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate primarily interacts with intracellular calcium channels , specifically targeting the endoplasmic reticulum's calcium channels. The compound acts by binding to these channels and facilitating the mobilization of intracellular calcium ions, which are crucial for various cellular signaling pathways.

Biochemical Pathways

The compound is significantly involved in the inositol phosphate (InsP) signaling pathway , which plays a vital role in cellular processes such as:

  • Cell proliferation
  • Apoptosis
  • Muscle contraction

This pathway is essential for maintaining cellular homeostasis and mediating responses to external signals.

Pharmacokinetics

As a soluble compound, azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed in biological systems.
  • Distribution : Widely distributed due to its solubility.
  • Metabolism : Undergoes metabolic transformations that may involve phosphorylation and dephosphorylation.
  • Excretion : Primarily excreted through renal pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Calcium MobilizationInduces release of calcium from the endoplasmic reticulum
Cellular SignalingModulates InsP signaling pathways
Therapeutic PotentialInvestigated for drug delivery systems

Case Study: Calcium Signaling in Muscle Cells

In a study examining the effects of azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate on muscle cells, researchers found that treatment with the compound led to a significant increase in intracellular calcium levels. This elevation was associated with enhanced muscle contraction and improved muscle function. The findings suggest potential therapeutic applications in conditions related to muscle weakness or dysfunction.

Applications in Scientific Research

Azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate has diverse applications across various fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Explored for its role in cellular signaling pathways.
  • Medicine : Investigated for its potential in drug delivery systems.
  • Industry : Utilized in producing specialty chemicals and materials.

Comparison with Similar Compounds

Compound NameRole in BiologyUnique Features
Inositol TrisphosphateSignaling molecule involved in calcium releaseSimple structure
PhosphatidylinositolKey role in cell membrane structurePhospholipid nature
Azane CompoundSpecific arrangement of hydroxyl and phosphate groupsUnique cyclohexane ring configuration

Q & A

Q. What are the primary analytical challenges in characterizing the stereochemistry of this compound, and what methodologies address them?

The compound’s six stereocenters and multiple phosphate groups create complexity in structural elucidation. Use high-resolution NMR (e.g., 31^{31}P and 1^{1}H NMR) to map phosphorylation patterns and cyclohexyl conformation. Pair with X-ray crystallography to resolve absolute stereochemistry. For unresolved peaks, employ ion mobility spectrometry-mass spectrometry (IMS-MS) to separate diastereomers based on collisional cross-section differences .

Q. How can researchers optimize the stability of this compound during in vitro assays?

Stability is pH- and temperature-dependent. Design experiments with buffered solutions (pH 6.5–7.4) to minimize hydrolysis. Use low-temperature storage (−80°C) and lyophilization for long-term preservation. Monitor degradation via reverse-phase HPLC with UV detection at 260 nm (phosphate absorption band). Include control samples with phosphatase inhibitors (e.g., sodium orthovanadate) to validate results .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported phosphorylation kinetics under varying ionic strengths?

Conflicting kinetic data may arise from ionic strength effects on phosphate group reactivity. Use a controlled ionic strength buffer system (e.g., Tris-HCl with KCl adjustments) to standardize conditions. Perform stopped-flow spectrophotometry to measure real-time phosphorylation rates. Validate with density functional theory (DFT) simulations to correlate observed kinetics with electronic environments of reactive sites .

Q. How can computational reaction path search methods predict degradation pathways of this compound in aqueous environments?

Apply quantum chemical reaction path sampling (e.g., Nudged Elastic Band method) to model hydrolysis mechanisms. Combine with molecular dynamics (MD) simulations to assess solvation effects. Validate predictions experimentally using LC-MS/MS to identify degradation byproducts (e.g., free phosphates or cyclohexanol derivatives) .

Q. What methodologies enable precise quantification of intermolecular interactions between this compound and alkaline phosphatase?

Use surface plasmon resonance (SPR) to measure binding affinity (KDK_D) in real time. For mechanistic insights, employ cryo-electron microscopy (cryo-EM) to resolve enzyme-ligand complexes. Supplement with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Cross-reference with chemiluminescent assays (e.g., CDP-Star substrate in ) to correlate binding with enzymatic activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity profiles across cell-based assays?

Variability often stems from differences in membrane permeability or intracellular phosphatase activity. Standardize assays using phosphatase-knockout cell lines or permeabilization agents (e.g., digitonin). Validate with fluorometric intracellular metabolite tracking (e.g., DHAP assay principles in ). Perform meta-analysis of published data to identify confounding variables (e.g., serum content in media) .

Methodological Tables

Table 1: Recommended Analytical Techniques for Key Properties

PropertyTechniqueKey ParametersReference
StereochemistryX-ray crystallographyResolution < 1.0 Å, RfreeR_{\text{free}}
Phosphorylation kineticsStopped-flow spectrophotometryλ = 400 nm, 25°C, μ = 0.1 M KCl
Binding affinitySurface plasmon resonance (SPR)Flow rate = 30 μL/min, 25°C

Table 2: Stability Optimization Parameters

ConditionHalf-life (pH 7.4, 25°C)Degradation ProductMitigation Strategy
Aqueous solution48 hoursCyclohexyl phosphateLyophilize with trehalose
Frozen (−80°C)>6 monthsNone detectedUse amber vials, N₂ atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 2
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

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